1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
Overview
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl pyridine and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Trifluoromethyl Pyridine: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the piperazine ring.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is usually added via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the piperazine ring provides a scaffold for further functionalization. The Boc group protects the molecule during synthesis and can be removed under acidic conditions to reveal the active compound.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(methyl)pyridin-2-yl]piperazine-2-carboxylic acid: Similar structure with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-11(22)13(23)24)12-10(16(17,18)19)5-4-6-20-12/h4-6,11H,7-9H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOOBAZXROOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.